

A Comparative Guide to SIRT1 Inhibitors: **JGB1741** vs. Sirtinol

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Compound of Interest

Compound Name: **JGB1741**

Cat. No.: **B560395**

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This guide provides a detailed comparison of two small molecule inhibitors of Sirtuin 1 (SIRT1), **JGB1741** and sirtinol, for researchers, scientists, and drug development professionals. SIRT1, a class III histone deacetylase (HDAC), is a key regulator in various cellular processes, including stress response, apoptosis, and gene silencing. Its overexpression has been implicated in the progression of several cancers, making it a promising therapeutic target.

Performance and Specificity

JGB1741 was developed as a derivative of sirtinol to improve inhibitory activity and specificity for SIRT1.^{[1][2]} Experimental data demonstrates that **JGB1741** is a more potent and selective inhibitor of SIRT1 compared to sirtinol.

Quantitative Data Summary

Parameter	JGB1741	Sirtinol	Reference
SIRT1 IC50	~15 μM	131 μM (human SIRT1)	[3][4]
SIRT2 IC50	>100 μM	38 μM (human SIRT2)	[3][4]
SIRT3 IC50	>100 μM	Not Reported	[3]
MDA-MB-231 Cell Proliferation IC50	0.5 μM	Not Reported for this cell line	[1][5]
K562 Cell Proliferation IC50	1 μM	Not Reported	[1][5]
HepG2 Cell Proliferation IC50	10 μM	Not Reported	[1][5]
MCF-7 Cell Proliferation IC50	Not Reported	48.6 μM (24h), 43.5 μM (48h)	[6]

JGB1741 exhibits a significantly lower IC50 value for SIRT1 inhibition, indicating higher potency.[3] Furthermore, it shows weak inhibition of SIRT2 and SIRT3, highlighting its specificity for SIRT1.[3] In contrast, sirtinol inhibits both SIRT1 and SIRT2, with a lower IC50 for SIRT2, suggesting it is a less specific SIRT1 inhibitor.[4][7][8]

In cell-based assays, **JGB1741** demonstrates potent anti-proliferative effects in various cancer cell lines, including metastatic breast cancer (MDA-MB-231), with IC50 values in the sub-micromolar to low micromolar range.[1][2][5]

Mechanism of Action and Cellular Effects

Both **JGB1741** and sirtinol induce apoptosis in cancer cells by inhibiting SIRT1's deacetylase activity. This leads to an increase in the acetylation of SIRT1 substrates, most notably the tumor suppressor protein p53.[3][6]

JGB1741:

- Increases acetylation of p53 at lysine 382 and histone H3 at lysine 9 in a dose-dependent manner.[2][9]

- Induces p53-mediated apoptosis, which is associated with a modulation of the Bax/Bcl2 ratio, cytochrome c release from mitochondria, and subsequent cleavage of PARP.[1][2][3][9]
- Causes a decrease in mitochondrial membrane potential and an increase in multicaspase activation.[2][9]

Sirtinol:

- Increases the level of acetylated p53.[6]
- Can induce a sustained, senescence-like growth arrest in cancer cell lines such as MCF-7 and H1299.[10]
- This growth arrest is associated with an impaired activation of the Ras-MAPK signaling pathway in response to growth factors.[10]
- Like **JGB1741**, it can enhance p53-mediated cell death in response to cellular stress.[4]

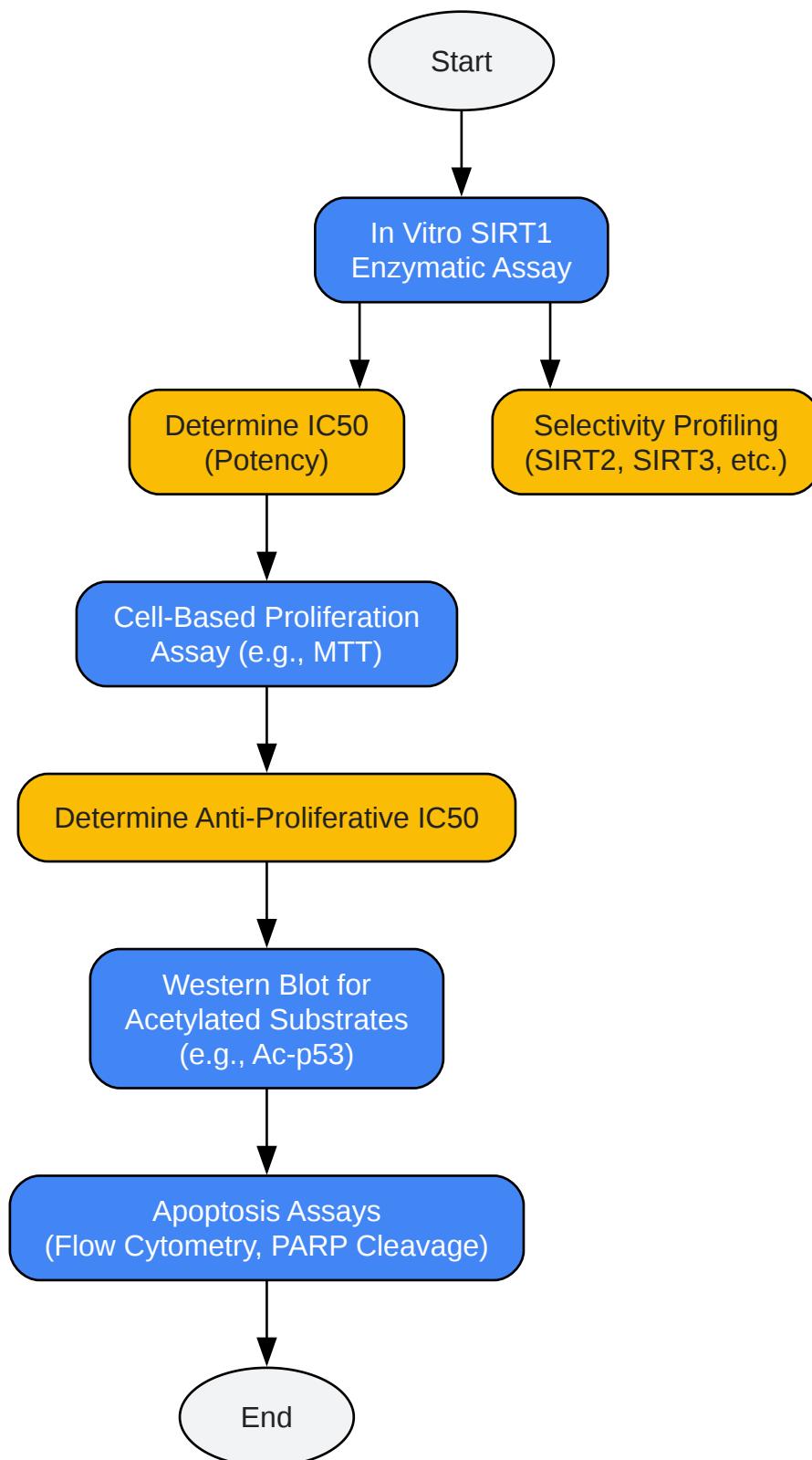
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by SIRT1 inhibition and a general workflow for evaluating SIRT1 inhibitors.



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Caption: SIRT1 Inhibition Pathway Leading to Apoptosis.

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